molecular formula C11H14O4 B153969 3',4',5'-Trimethoxyacetophenone CAS No. 1136-86-3

3',4',5'-Trimethoxyacetophenone

Cat. No. B153969
CAS RN: 1136-86-3
M. Wt: 210.23 g/mol
InChI Key: VUGQIIQFXCXZJU-UHFFFAOYSA-N
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Description

3',4',5'-Trimethoxyacetophenone is a chemical compound that is structurally related to acetophenone derivatives with methoxy groups attached to the aromatic ring. These compounds are of interest due to their presence in various natural products and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting from simpler acetophenone derivatives or related aromatic compounds. For instance, the synthesis of 2-hydroxy-4,5,6-trimethoxyacetophenone was achieved through a 5-step reaction sequence starting from trimethoxybenzene, which included oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation, with a yield of 48% . Similarly, 3,4,5-trimethoxyphenyllithium, a related compound, was synthesized from its bromide or iodide form and used for subsequent addition reactions to introduce the trimethoxyphenyl group via carbon-carbon bond formation .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as Nuclear Magnetic Resonance (NMR) and single crystal X-ray diffraction. For example, the structure of 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone was determined using X-ray diffraction, revealing a conformation similar to colchicine despite the absence of a middle ring . The crystal structure of 2-hydroxy-3,4,6-trimethoxyacetophenone was also determined at different temperatures, and its vibrational properties were characterized through spectroscopy .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from their functional groups and electronic structure. The presence of methoxy groups can influence the electronic distribution and reactivity of the aromatic ring. For instance, the electrophilic substitution reactions might be facilitated by the electron-donating effect of the methoxy groups. The synthesis of 3,4,5-trimethoxyphenyllithium suggests that the trimethoxyphenyl group can be introduced into various molecules through carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational wavenumbers, hyperpolarizability, and infrared intensities of these molecules can be computed using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) . The HOMO and LUMO analysis, as well as the Molecular Electrostatic Potential (MEP) map, provide insights into the charge transfer within the molecule and the sites of chemical reactivity . The intermolecular interactions within the crystal structures can be analyzed using Hirshfeld surface analysis, which helps to understand the stability and packing of the molecules in the solid state .

Scientific Research Applications

Kinetic Studies in Organic Synthesis

3',4',5'-Trimethoxyacetophenone has been utilized in organic synthesis. For instance, it was used to study the kinetic isotope effect in ortho-metallation processes, demonstrating its role in understanding reaction mechanisms in organic chemistry (Gommans, Main, & Nicholson, 1986).

Structural Characterization and Antimicrobial Potential

In another study, 2-Hydroxy-3,4,6-trimethoxyacetophenone, a closely related compound, was isolated and its structure characterized using various spectroscopic methods. This compound showed potential antimicrobial activity (Santiago et al., 2018).

Synthesis of Intermediate Compounds

The synthesis of 2-hydroxy-4,5,6-trimethoxyacetophenone, a related compound, was achieved through a multi-step process, highlighting its importance in the synthesis of intermediate compounds in chemical reactions (Tu Wei-jun, 2013).

Photocleavage and Photostabilization Studies

Research has also been conducted on the photocleavage of 3,4,5-trimethoxy-α-(2′,6′-dimethoxyphenoxy)-acetophenone and its implications in the photostabilization of mechanical pulps, showing its application in material sciences (Harvey & Ragauskas, 1996).

Study of Electrophilic Displacement

The electrophilic displacement reactions of 2,4,6-trimethoxyacetophenone have been explored, providing insights into the reactivity of such compounds in chemical synthesis (Strating, Thijs, & Zwanenburg, 2010).

Antimicrobial Activity of Derivatives

Chalcones synthesized from 2-hydroxy-3,4,6-trimethoxyacetophenone demonstrated antibacterial activity, suggesting the potential of its derivatives in drug development (Freitas et al., 2020).

Spectral Properties in Inorganic Chemistry

The influence of restricted rotation on the spectral properties of acetophenonetricarbonylchromium complexes, including 3,4,5-trimethoxyacetophenone derivatives, was investigated, showcasing its use in inorganic chemistry and material sciences (Armstrong et al., 1990).

Antioxidant Studies

In the study of antioxidants, derivatives of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, obtained from compounds like 2,4,6-trimethoxyacetophenone, were synthesized and examined for their antioxidant properties (Rosenau et al., 2002).

Safety and Hazards

3’,4’,5’-Trimethoxyacetophenone should be stored away from strong oxidizing agents and strong bases. Exposure to excessive heat and light should be avoided . It is classified as a combustible solid .

properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGQIIQFXCXZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30150481
Record name 3',4',5'-Trimethoxyacetophenone
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3',4',5'-Trimethoxyacetophenone

CAS RN

1136-86-3
Record name 3′,4′,5′-Trimethoxyacetophenone
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Record name 3',4',5'-Trimethoxyacetophenone
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Record name 3',4',5'-Trimethoxyacetophenone
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Record name 3',4',5'-trimethoxyacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism by which 3',4',5'-Trimethoxyacetophenone interacts with tubulin and what are the downstream effects?

A1: 3',4',5'-Trimethoxyacetophenone acts as a fast-binding analog of the colchicine A-ring, competing for the colchicine binding site on tubulin. [] While the exact mechanism is not fully elucidated, studies indicate that the A-ring of colchicine analogs, including 3',4',5'-Trimethoxyacetophenone, plays a crucial role in the initial binding step to tubulin. [, ] This binding interferes with tubulin polymerization, a process essential for microtubule formation. Microtubules are crucial for cell division, and disruption of their formation leads to mitotic arrest, ultimately impacting cell viability.

Q2: Can you elaborate on the role of the A-ring in the binding of colchicine and its analogs to tubulin based on the provided research?

A2: Research suggests that both the A and C rings of colchicine analogs are involved in binding to tubulin. [] Specifically, kinetic studies using 2-Methoxy-5-(2',4'-dimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MDC), a colchicine analog with a modified A-ring, show significant differences in the binding pathway compared to colchicine and its close analog MTC. [] This difference, attributed to the A-ring modification in MDC, highlights the importance of this structural feature in the initial binding step. Furthermore, the presence of 3',4',5'-Trimethoxyacetophenone, mimicking the A-ring structure, slows down the binding kinetics of other colchicine analogs, supporting the competitive nature of interaction at the A-ring binding subsite on tubulin. []

Q3: Could you provide the molecular formula, weight, and key spectroscopic data for 3',4',5'-Trimethoxyacetophenone?

A3:

    Q4: Are there any insights from the research regarding the Structure-Activity Relationship (SAR) of 3',4',5'-Trimethoxyacetophenone or related compounds?

    A4: While the provided research focuses primarily on the interaction with tubulin, one study explores the SAR of chalcone derivatives as AMPK activators. [] Although not directly related to 3',4',5'-Trimethoxyacetophenone, this research highlights the importance of specific substitutions on both the A and B rings of chalcones for AMPK activity. For instance, a 3-methoxy group on the B-ring and 3,4-disubstitutions were found to be beneficial for activity. This emphasizes the potential impact of even minor structural modifications on the biological activity of aromatic compounds. Further research specifically targeting the SAR of 3',4',5'-Trimethoxyacetophenone analogs could provide valuable insights for developing compounds with improved potency and selectivity towards specific targets.

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